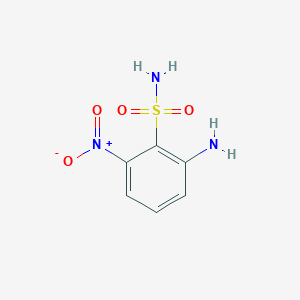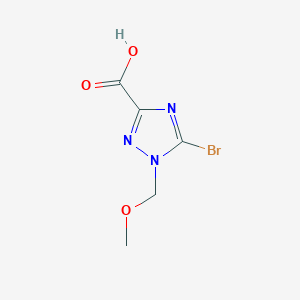
2-Amino-6-nitrobenzenesulfonamide
Descripción general
Descripción
2-Amino-6-nitrobenzenesulfonamide is a type of sulfonamide, which is an important class of synthetic antimicrobial drugs . Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group .
Synthesis Analysis
The synthesis of this compound could potentially involve the Mitsunobu reaction , which is the dehydrative coupling of a primary or secondary alcohol to a pronucleophile (NuH), mediated by the reaction between a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine .Chemical Reactions Analysis
The Mitsunobu reaction is a key chemical reaction involved in the synthesis of this compound . This reaction involves the dehydrative coupling of a primary or secondary alcohol to a pronucleophile .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Kyosuke Kaneda (2020) discussed the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, highlighting the development of sequential Nicholas and Pauson-Khand reactions for creating unique polyheterocyclic compounds. This research underlines the versatility of aminobenzenesulfonamide derivatives in organic synthesis and pharmaceuticals, suggesting a broad application in drug discovery and development (Kaneda, 2020).
Environmental Sensing
Shashikana Paria et al. (2022) reviewed the use of luminescent micelles incorporating nitroaromatic compounds for sensing applications. These micelles, due to their structured organization and responsive optical features, serve as effective probes for detecting hazardous materials, showcasing how derivatives of nitroaromatics, like 2-Amino-6-nitrobenzenesulfonamide, can be instrumental in developing new materials for environmental monitoring and safety (Paria et al., 2022).
Analytical Chemistry
In the domain of analytical chemistry, the adaptation of reactions involving aminobenzenesulfonamide and its derivatives has facilitated advancements in detecting and analyzing a wide range of substances. The ninhydrin reaction, for instance, involves primary amino groups forming a distinctive chromophore, which is crucial for analyzing amino acids, peptides, and proteins across various scientific fields. This reaction's utility in food, plant, and protein sciences illustrates the broad analytical applications of compounds related to this compound (Friedman, 2004).
Safety and Hazards
Mecanismo De Acción
Target of Action
2-Amino-6-nitrobenzenesulfonamide, also known as 2-amino-6-nitrobenzene-1-sulfonamide, is a compound that has been used in the synthesis of diverse nitrogenous heterocycles . It is an integral component of numerous drugs and is used as a protecting/activating agent for the selective alkylation of primary amines .
Mode of Action
The compound acts as an intramolecular arylation agent and is used in the synthesis of C- and N- aryl derivatives for the creation of diverse heterocycles . It is also used as a source of C/N-arylation via the formation of a C-C or C-N bond .
Biochemical Pathways
The compound is involved in the synthesis of fused nitrogenous heterocycles . It is used in the solid-phase synthesis of heterocycles such as 4,7,8-trisubstituted 1,2,3,4-tetrahydrobenzo[e][1,4]diazepin-5-ones .
Pharmacokinetics
As a sulfonamide derivative, it may share some characteristics with other sulfonamides, which are generally well-absorbed orally and widely distributed in the body .
Result of Action
The result of the action of this compound is the production of diverse nitrogenous heterocycles . These heterocycles are integral components of numerous drugs and have various therapeutic applications .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of the compound in the synthesis of heterocycles . .
Análisis Bioquímico
Biochemical Properties
2-Amino-6-nitrobenzenesulfonamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been observed to interact with enzymes such as carbonic anhydrase and dihydropteroate synthase. The interaction with carbonic anhydrase involves the binding of the sulfonamide group to the zinc ion in the enzyme’s active site, leading to inhibition of the enzyme’s activity. This inhibition can affect various physiological processes, including pH regulation and ion transport .
Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways. For instance, it can modulate the activity of mitogen-activated protein kinases (MAPKs), which play a crucial role in cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been found to induce apoptosis in cancer cells by activating the p38 and ERK phosphorylation pathways . This activation leads to the expression of pro-apoptotic genes such as caspase 3, caspase 8, and caspase 9, ultimately resulting in programmed cell death. Furthermore, this compound can influence cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool in cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of target enzymes. For example, its interaction with carbonic anhydrase involves the coordination of the sulfonamide group with the zinc ion, leading to enzyme inhibition . Additionally, this compound can modulate gene expression by affecting transcription factors and signaling pathways involved in cellular responses to stress and external stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound has been observed to result in sustained inhibition of enzyme activity and prolonged effects on cellular function, particularly in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, it can cause toxic effects, including cellular damage and adverse physiological responses. The threshold for these effects varies depending on the specific animal model and the duration of exposure .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism and enzyme regulation. It interacts with enzymes such as carbonic anhydrase and dihydropteroate synthase, affecting their activity and, consequently, metabolic flux and metabolite levels . The compound’s influence on these pathways can have significant implications for cellular metabolism and overall physiological function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with membrane transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments . The compound’s distribution is influenced by factors such as its chemical properties, the presence of transporters, and the cellular environment.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals and post-translational modifications . Its localization within these compartments can affect its interactions with biomolecules and its overall biochemical activity.
Propiedades
IUPAC Name |
2-amino-6-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4S/c7-4-2-1-3-5(9(10)11)6(4)14(8,12)13/h1-3H,7H2,(H2,8,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQFWNDHTRMCKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Aminophenyl)sulfanyl]propanoic acid hydrochloride](/img/structure/B1381653.png)








![2-(5-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1381670.png)


